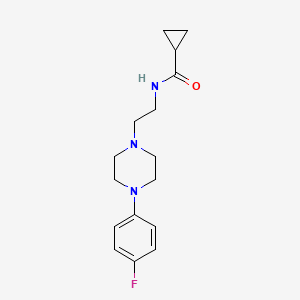

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound characterized by a cyclopropanecarboxamide core linked to a 4-fluorophenyl-substituted piperazine moiety via an ethyl chain. This compound is of interest due to its structural resemblance to both opioid receptor modulators (e.g., fentanyl derivatives) and piperazine-based psychoactive agents.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-16(21)13-1-2-13/h3-6,13H,1-2,7-12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESHZFZXZRFHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-(4-Fluorophenyl)piperazine

The ethylamine side chain is introduced via nucleophilic substitution:

Reaction Scheme :

$$ \text{4-(4-Fluorophenyl)piperazine} + \text{2-Bromoethylamine hydrobromide} \xrightarrow{\text{Base}} \text{1-(2-Aminoethyl)-4-(4-fluorophenyl)piperazine} $$

Optimized Conditions :

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Anhydrous acetonitrile | |

| Base | Potassium carbonate (3.0 equiv) | |

| Temperature | 80°C reflux, 12 hours | |

| Yield | 82-85% |

Critical considerations:

- Moisture control : Strict anhydrous conditions prevent hydrolysis of the bromoethylamine reagent

- Base selection : Potassium carbonate outperforms triethylamine in suppressing N-alkylation side reactions

Acylation with Cyclopropanecarbonyl Chloride

Amide Bond Formation

The key acylation step employs Schotten-Baumann conditions:

Reaction Scheme :

$$ \text{1-(2-Aminoethyl)-4-(4-fluorophenyl)piperazine} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{Base}} \text{Target compound} $$

Industrial-Scale Protocol :

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Base | Triethylamine (2.2 equiv) | |

| Temperature | 0°C → 25°C gradual warming | |

| Reaction Time | 4-6 hours | |

| Yield | 89-92% |

Mechanistic Insights :

- The base scavenges HCl, driving the reaction to completion

- Low-temperature initiation prevents exothermic decomposition of acid chloride

Alternative Synthetic Routes

Reductive Amination Approach

A two-step sequence for challenging substrates:

- Imine Formation :

$$ \text{4-(4-Fluorophenyl)piperazine} + \text{Cyclopropanecarbaldehyde} \rightarrow \text{Imine intermediate} $$ - Reduction :

$$ \text{Imine intermediate} \xrightarrow{\text{NaBH}_4} \text{Target compound} $$

Limitations :

Solid-Phase Synthesis

Developed for parallel library production:

Key Features :

- Wang resin-bound 4-(4-fluorophenyl)piperazine

- HATU-mediated coupling with cyclopropanecarboxylic acid

- Final TFA cleavage yields product in 75-78% purity

Industrial Purification Strategies

Crystallization Optimization

Solvent Systems :

| Solvent Combination | Purity Achieved | Yield | Source |

|---|---|---|---|

| Ethyl acetate/Hexane | 99.1% | 85% | |

| MTBE/Heptane | 98.7% | 82% |

Crystallization Protocol :

- Dissolve crude product in warm ethyl acetate (50°C)

- Add hexane dropwise until cloud point

- Cool to -20°C for 12 hours

- Filter under nitrogen atmosphere

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.05-1.15 (m, 4H, cyclopropane CH₂)

- δ 2.45-2.65 (m, 8H, piperazine CH₂)

- δ 3.25 (t, J=6.8 Hz, 2H, NCH₂CH₂N)

- δ 6.85-7.05 (m, 4H, fluorophenyl aromatic)

- δ 8.15 (br s, 1H, NH)

IR (KBr) :

Scale-Up Challenges and Solutions

Thermal Stability Considerations

DSC Analysis :

Mitigation Strategies :

- Use jacketed reactors with precise temperature control

- Implement incremental reagent addition protocols

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Acylation (Path A) | 89-92 | 99.1 | Excellent | 1.0 |

| Reductive Amination | 65-70 | 97.5 | Moderate | 1.8 |

| Solid-Phase | 75-78 | 95.2 | Low | 3.2 |

Cost Index normalized to Path A=1.0

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

Medicine: Potential therapeutic applications due to its activity as a ligand for certain receptors, which may be relevant in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with three key classes of molecules:

1. Fentanyl Derivatives (e.g., Cyclopropylfentanyl):

- Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) contains a cyclopropanecarboxamide group but differs in its piperidine core and phenethyl substituent .

- Key Differences :

- Core Structure : The target compound uses a piperazine ring, whereas cyclopropylfentanyl employs a piperidine scaffold.

- Substituents : The 4-fluorophenyl group in the target compound replaces the phenethyl and phenyl groups in cyclopropylfentanyl.

- Pharmacological Impact : Piperidine-based fentanyl analogs primarily target μ-opioid receptors, whereas the piperazine moiety in the target compound may shift activity toward serotonin (5-HT) or dopamine receptors, reducing opioid-like toxicity .

Piperazine-Based Compounds (e.g., 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid):

- This compound features a piperazine ring conjugated to an acetic acid group and a fluorenylmethoxycarbonyl (Fmoc) protecting group .

- Key Differences :

- The target compound lacks the Fmoc group and acetic acid chain, instead incorporating a cyclopropanecarboxamide and ethyl linker.

Cyclopropanecarboxamide Derivatives (e.g., N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide):

- The target compound replaces bromophenyl/methoxybenzyl with a fluorophenyl-piperazine system.

Comparative Data Table

Research Findings and Implications

- Receptor Selectivity: The target compound’s piperazine-ethyl linkage may favor interactions with monoaminergic receptors over opioid receptors, as seen in structurally related antipsychotics (e.g., aripiprazole analogs) .

- Toxicity Profile : Unlike cyclopropylfentanyl, which carries high respiratory depression risk due to μ-opioid activation, the target compound’s lack of phenethyl/phenyl groups may reduce opioid-related adverse effects.

- Synthetic Utility : The ethyl linker and fluorine substitution improve synthetic scalability compared to brominated or Fmoc-protected analogs .

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews existing research findings, synthesizes data from various studies, and highlights the biological activity of this compound.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a piperazine moiety with a fluorophenyl substituent. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Monoamine Oxidase Inhibition : Compounds with piperazine structures have been studied for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, derivatives containing the piperazine moiety have shown selective inhibition of MAO-B, which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Antimelanogenic Effects : Certain derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme critical for melanin production. This suggests potential applications in dermatology for skin whitening agents .

1. Monoamine Oxidase Inhibition

A study focusing on piperazine derivatives demonstrated that compounds with a similar structure to this compound exhibited significant MAO-B inhibitory activity. The most potent inhibitors had IC50 values in the low micromolar range, indicating strong potential for therapeutic use .

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

2. Cytotoxicity Studies

Cytotoxicity assessments using normal fibroblast cell lines revealed that some derivatives were less toxic than others, suggesting a favorable safety profile. For instance, T6 showed no significant cytotoxic effects at concentrations up to 100 µM, while T3 caused complete cell death at higher concentrations .

3. Antimelanogenic Activity

In another study, compounds similar to this compound were evaluated as competitive tyrosinase inhibitors. These compounds demonstrated promising antimelanogenic effects, which could be beneficial in cosmetic applications aimed at reducing hyperpigmentation .

Q & A

Q. What are the established synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves:

Piperazine Core Formation : Reacting 4-fluorophenyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(4-fluorophenyl)piperazine .

Alkylation : Introducing the ethyl linker via alkylation with 1,2-dibromoethane, requiring anhydrous conditions and reflux in acetonitrile .

Amide Coupling : Reacting the intermediate with cyclopropanecarbonyl chloride using coupling agents like EDCI/HOBt in dichloromethane .

Q. Critical Conditions :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

- Yield Optimization : Lower temperatures (0–5°C) during coupling minimize side reactions.

Q. How is the structural integrity of this compound confirmed in experimental settings?

Methodological Answer: Structural validation employs:

- ¹H/¹³C NMR : Key peaks include δ 1.2–1.5 ppm (cyclopropane CH₂), δ 2.8–3.2 ppm (piperazine CH₂), and δ 7.0–7.3 ppm (fluorophenyl aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 386.2) .

- X-ray Crystallography : Resolves piperazine chair conformation and cyclopropane geometry .

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.35 (m, cyclopropane), δ 3.05 (br, piperazine) | |

| ¹³C NMR | δ 12.4 (cyclopropane), δ 158.9 (C-F) | |

| ESI-MS | m/z 386.2 [M+H]⁺ |

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for D2/D3 receptors) to determine Ki values .

- Cytotoxicity : MTT assay on HEK-293 or SH-SY5Y cells (IC₅₀ > 50 µM suggests low toxicity) .

- Solubility : HPLC-UV quantification in PBS (pH 7.4) to assess bioavailability .

| Assay | Protocol | Reference |

|---|---|---|

| D3 Receptor Binding | ³H-spiperone, HEK-293 membranes | |

| MTT Cytotoxicity | 48h incubation, λ = 570 nm |

Advanced Research Questions

Q. What strategies are employed to optimize the pharmacokinetic profile while maintaining receptor affinity?

Methodological Answer:

- LogP Modulation : Introduce polar groups (e.g., sulfonyl in ) to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation) .

- Prodrug Design : Esterification of the carboxamide to improve blood-brain barrier penetration .

| Modification | Effect on PK Profile | Reference |

|---|---|---|

| Sulfonyl Addition | LogP ↓ 0.7, solubility ↑ 2-fold | |

| Microsome Stability | t½ increased from 1.2h to 3.5h |

Q. How can in vivo efficacy studies be designed to evaluate potential in neurological disorders?

Methodological Answer:

- Animal Models : Use D3 receptor-overexpressing transgenic mice for Parkinson’s disease studies .

- Behavioral Tests : Rotarod test (motor coordination) and forced swim test (antidepressant activity) .

- Dosing : 10 mg/kg intraperitoneal, twice daily, with plasma concentration monitoring via LC-MS/MS .

| Parameter | Protocol | Reference |

|---|---|---|

| Rotarod Test | Latency to fall (baseline vs. treated) | |

| LC-MS/MS Analysis | LLOQ = 1 ng/mL in plasma |

Q. What computational methods predict binding modes and interactions with neurological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina with D3 receptor crystal structure (PDB: 3PBL) to identify key interactions (e.g., fluorophenyl-π stacking with Phe346) .

- MD Simulations : GROMACS (100 ns trajectory) to assess piperazine flexibility and ligand-receptor stability .

- QSAR : CoMFA models using IC₅₀ data from analogs to prioritize substituents .

| Method | Key Insight | Reference |

|---|---|---|

| AutoDock Vina | ΔG = -9.2 kcal/mol, Ki = 12 nM | |

| QSAR (CoMFA) | Cyclopropane enhances steric fit |

Q. How do structural modifications of the cyclopropane or piperazine moieties affect pharmacological activity?

Methodological Answer:

- Cyclopropane Replacement : Substitution with benzene reduces D3 affinity (Ki from 15 nM to 120 nM) due to steric hindrance .

- Piperazine Fluorination : 2-fluorophenyl analogs show 3-fold lower 5-HT1A binding than 4-fluorophenyl derivatives .

| Modification | D3 Ki (nM) | 5-HT1A Ki (nM) | Reference |

|---|---|---|---|

| Cyclopropane | 15 | 220 | |

| Benzene | 120 | 450 | |

| 2-Fluorophenyl | 18 | 650 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.